2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

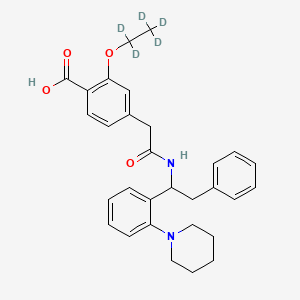

2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C30H29D5N2O4 and a molecular weight of 491.63 . This compound is a deuterated form of Repaglinide, a medication used to treat type 2 diabetes by stimulating insulin release from the pancreas.

Métodos De Preparación

The preparation of 2-Desisopropyl-2-phenyl Repaglinide-d5 involves synthetic routes that include the incorporation of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing deuterated compounds involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the desired molecular structure .

Análisis De Reacciones Químicas

2-Desisopropyl-2-phenyl Repaglinide-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Desisopropyl-2-phenyl Repaglinide-d5 is used in various scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

Industry: It is used in the development of new pharmaceuticals and in quality control processes.

Mecanismo De Acción

The mechanism of action of 2-Desisopropyl-2-phenyl Repaglinide-d5 involves its interaction with molecular targets and pathways similar to those of Repaglinide. It stimulates the release of insulin from the pancreas by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding triggers a series of intracellular events that lead to the opening of calcium channels and the influx of calcium ions, which ultimately results in insulin secretion .

Comparación Con Compuestos Similares

2-Desisopropyl-2-phenyl Repaglinide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:

Repaglinide: The non-deuterated form used in the treatment of type 2 diabetes.

Deuterated Repaglinide: Other deuterated analogs of Repaglinide used in pharmacokinetic studies.

Sulfonylureas: A class of compounds that stimulate insulin release by binding to the sulfonylurea receptor.

The uniqueness of 2-Desisopropyl-2-phenyl Repaglinide-d5 lies in its specific deuterium incorporation, which enhances its stability and provides valuable insights in research .

Actividad Biológica

2-Desisopropyl-2-phenyl Repaglinide-d5 is a significant impurity of the antidiabetic drug repaglinide, which is primarily used for managing type 2 diabetes. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in pharmaceutical formulations. This article reviews the biological activity, stability, and potential effects of this impurity based on diverse sources.

Chemical Stability and Degradation

Repaglinide, including its impurities, can degrade under various conditions, impacting its biological activity. Studies have shown that repaglinide undergoes significant degradation in acidic and oxidative environments, with various degradation products identified through advanced analytical techniques such as LC-MS. For instance, repaglinide's degradation kinetics were observed to follow first-order kinetics under stress conditions like high temperature and humidity, indicating that impurities like 2-Desisopropyl-2-phenyl Repaglinide-d5 may also form under similar conditions .

Biological Activity

The biological activity of 2-Desisopropyl-2-phenyl Repaglinide-d5 can be inferred from its structural similarity to repaglinide. Repaglinide acts as a rapid-acting insulin secretagogue that stimulates insulin release from pancreatic beta cells by inhibiting ATP-sensitive potassium channels. The presence of impurities can alter the pharmacodynamics of the primary drug, potentially affecting its efficacy and safety profile.

Case Studies and Research Findings

- Impurity Profiles : A study identified several impurities in repaglinide batches, including 2-Desisopropyl-2-phenyl Repaglinide-d5, at concentrations below 0.1%. The presence of these impurities was found to influence the overall pharmacological profile of repaglinide .

- Clinical Impact : In clinical settings, impurities have been associated with adverse effects or reduced therapeutic efficacy. The FDA emphasizes stringent controls on impurity levels in active pharmaceutical ingredients (APIs) to ensure patient safety .

- Stability Studies : Research has shown that repaglinide's stability can be compromised by excipients used in formulations, which may also affect the stability and activity of impurities like 2-Desisopropyl-2-phenyl Repaglinide-d5 .

Data Table: Summary of Biological Activity Studies

Propiedades

IUPAC Name |

4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMEOVDUOZDJA-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.